1-(3,5-Dimethylphenyl)-2-phenylpyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-phenylpyrrole |
InChI |
InChI=1S/C18H17N/c1-14-11-15(2)13-17(12-14)19-10-6-9-18(19)16-7-4-3-5-8-16/h3-13H,1-2H3 |
InChI Key |
DXKGBMXUCHRGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for N Aryl 2 Arylpyrroles
Precursor Synthesis and Functional Group Transformations
The successful synthesis of 1-(3,5-Dimethylphenyl)-2-phenylpyrrole is contingent on the efficient preparation of its constituent precursors: a 3,5-dimethylaniline (B87155) derivative and a 2-phenylpyrrole intermediate or its acyclic precursor.
Preparation of 3,5-Dimethylaniline Derivatives
3,5-Dimethylaniline is a key building block for introducing the N-aryl group. Its synthesis is well-established and can be achieved through several routes. A common industrial method involves the nitration of m-xylene (B151644) followed by reduction of the resulting nitroarene.
Alternatively, modern synthetic methods offer various approaches. For instance, processes starting from 3,5-dimethylphenol (B42653) have been developed. One such method involves heating 3,5-dimethyl-2-cyclohexenone azine in an inert solvent with a noble metal catalyst from the 8th auxiliary group of the Periodic Table to produce 3,5-dimethylaniline. google.com Another approach involves the diazotization of a substituted aryl primary amine, followed by coupling with 2,4-dimethylaniline (B123086) in an acidic medium, a subsequent diazotization, and finally, a reduction to yield a mixture from which 3,5-dimethylaniline can be separated. google.com
For laboratory-scale synthesis, the reduction of 3,5-dimethylnitrobenzene is a common and efficient method. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) in the presence of a catalyst. chemicalbook.com
Table 1: Selected Methods for the Preparation of 3,5-Dimethylaniline
| Starting Material | Reagents and Conditions | Yield | Reference |
| m-Xylene | 1. HNO₃, H₂SO₄; 2. Fe, HCl or H₂, Pd/C | Good | Industrial Process |
| 3,5-Dimethyl-2-cyclohexenone azine | Noble metal catalyst, inert solvent, 150-350°C | High | google.com |
| Substituted Aryl Primary Amine | 1. Diazotization; 2. Coupling with 2,4-dimethylaniline; 3. Diazotization; 4. Reduction | Moderate | google.com |
| 3,5-Dimethylnitrobenzene | NaBH₄, MMTFe₃O₄Cu MNPs, H₂O, 60°C | 96% | chemicalbook.com |
Synthesis of 2-Phenylpyrrole Intermediates
The 2-phenylpyrrole moiety can be introduced in two primary ways: either by using pre-formed 2-phenylpyrrole or by constructing the pyrrole (B145914) ring with a phenyl group at the 2-position during the main reaction.
For the latter, a key precursor is a 1,4-dicarbonyl compound that will lead to the 2-phenylpyrrole structure upon cyclization. A suitable precursor for this purpose is 1-phenyl-1,4-butanedione or a synthetic equivalent.
Pyrrole Ring Construction Strategies
The formation of the pyrrole ring is the cornerstone of the synthesis of this compound. Several powerful strategies have been developed for this purpose, each with its own advantages and substrate scope.
Paal-Knorr Cyclocondensation and Modern Variants
The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,5-dimethylaniline. organic-chemistry.orgrgmcet.edu.in The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to afford the pyrrole ring.
The traditional Paal-Knorr reaction often requires harsh conditions, such as prolonged heating in strong acid, which may not be suitable for sensitive substrates. rgmcet.edu.in Consequently, numerous modern variants have been developed to address these limitations. These modifications often employ milder catalysts and reaction conditions. For instance, the use of microwave irradiation can significantly accelerate the reaction. Furthermore, a variety of catalysts, including Lewis acids and solid-supported acids, have been shown to be effective. nih.govchemistry-online.comresearchgate.net
Table 2: Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature | Advantages |
| HCl, H₂SO₄ | Acetic Acid, Ethanol | Reflux | Traditional, well-established |
| Microwave Irradiation | Various | Elevated | Rapid reaction times |
| Lewis Acids (e.g., FeCl₃) | Water | Mild | Green conditions, good yields |
| Solid-supported Acids | Solvent-free | Mild | Easy catalyst removal, reusability |
Metal-Catalyzed Annulation Reactions for N-Arylpyrroles (e.g., Rh, Pd, Cu, Ru Catalysis)
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of N-arylpyrroles, offering high efficiency and functional group tolerance.
Rhodium (Rh) Catalysis: Rhodium catalysts are effective for the annulation of various precursors to form pyrrole rings. For example, rhodium(II) acetate (B1210297) can catalyze the annulation of 2-aroyl-substituted NH-pyrroles with diazoesters. rsc.org Chiral-at-rhodium catalysts have been employed in the atroposelective synthesis of axially chiral N-arylpyrroles. researchgate.netescholarship.org Additionally, rhodium-catalyzed C-H activation and cascade annulation reactions can be utilized to construct complex pyrrole-containing systems. nih.govresearchgate.net
Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of pyrroles. This would involve the coupling of 2-phenylpyrrole with a 3,5-dimethylphenyl halide or triflate.
Copper (Cu) Catalysis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming C-N bonds. researchgate.net Modern protocols often utilize ligands to facilitate the reaction under milder conditions. Copper(I) iodide (CuI) with a diamine ligand, for instance, can effectively catalyze the N-arylation of pyrroles with aryl halides. organic-chemistry.org This method is attractive due to the lower cost of copper compared to palladium and rhodium. Ligand-free copper-catalyzed N-arylation of pyrroles with aryl iodides has also been reported. researchgate.net
Ruthenium (Ru) Catalysis: Ruthenium catalysts have gained prominence in C-H activation and annulation reactions. mdpi.comnih.govresearchgate.netnih.gov These methods can provide a direct and atom-economical route to substituted pyrroles. For example, ruthenium-catalyzed oxidative arylation of pyrrole derivatives can be achieved.
Table 3: Overview of Metal-Catalyzed Syntheses of N-Arylpyrroles
| Metal Catalyst | Reaction Type | Key Reactants | General Advantages |
| Rhodium (Rh) | Annulation, C-H Activation | Pyrrole precursors, alkynes, diazo compounds | High efficiency, stereocontrol |
| Palladium (Pd) | Cross-coupling (e.g., Buchwald-Hartwig) | Pyrrole, Aryl halide/triflate | Broad substrate scope, high yields |
| Copper (Cu) | N-arylation (Ullmann) | Pyrrole, Aryl halide | Cost-effective, well-established |
| Ruthenium (Ru) | C-H Activation, Annulation | Pyrrole derivatives, arylating agents | Atom economy, direct functionalization |
Advanced Cyclization Approaches (e.g., [3+2] Cycloadditions)
[3+2] Cycloaddition reactions offer a powerful and convergent strategy for the synthesis of five-membered rings, including pyrroles. nih.govmdpi.com These reactions involve the combination of a three-atom component and a two-atom component.
One prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component that reacts with an activated alkene. mdpi.com More recent developments in this area include radical [3+2] cycloadditions mediated by visible light, which allow for the construction of polysubstituted pyrroles under mild, redox-neutral conditions. rsc.orgrsc.org These methods often exhibit excellent functional group tolerance and can be applied to complex molecules.
N-Arylation Protocols for Pyrrole Core Functionalization
The formation of the bond between the pyrrole nitrogen and the 3,5-dimethylphenyl group is a critical step in the synthesis of the target molecule. Several powerful cross-coupling methods have been developed for this purpose, with palladium- and copper-catalyzed reactions being the most prominent.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation chemistry, utilizing a palladium catalyst to couple an amine with an aryl halide or sulfonate. wikipedia.orgacsgcipr.orglibretexts.org In the context of synthesizing this compound, this reaction would involve the coupling of 2-phenylpyrrole with a 3,5-dimethylphenyl halide, typically a bromide or iodide.
The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The selection of the phosphine (B1218219) ligand is crucial for achieving high yields and tolerating a broad range of functional groups. Sterically hindered and electron-rich biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective. researchgate.netorganic-chemistry.org
Below is a representative data table illustrating typical conditions for the Buchwald-Hartwig amination of aryl halides with amines, which can be adapted for the synthesis of this compound.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-3,5-dimethylbenzene | 2-Phenylpyrrole | Pd(OAc)₂ / SPhos | NaOt-Bu | Toluene | 100 | Good to Excellent |
| 2 | 1-Iodo-3,5-dimethylbenzene | 2-Phenylpyrrole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Good to Excellent |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Phenylpyrrole | [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | 1,4-Dioxane | 120 | High |
This table presents illustrative conditions based on general Buchwald-Hartwig amination protocols. Actual yields may vary depending on specific reaction parameters.
Copper-Catalyzed N-Arylation Methods
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides a valuable alternative to palladium-catalyzed methods. organic-chemistry.org These reactions are often more cost-effective and can exhibit complementary reactivity. The coupling of 2-phenylpyrrole with a 3,5-dimethylphenyl halide in the presence of a copper catalyst is a viable route to the target compound.
Modern advancements in copper-catalyzed N-arylation have led to the development of milder reaction conditions through the use of various ligands, such as diamines, amino acids, and 1,10-phenanthroline. beilstein-journals.orgamazonaws.com Ligand-free systems have also been reported, often requiring higher temperatures or the use of a polar aprotic solvent like DMSO. researchgate.net
The following table provides representative conditions for the copper-catalyzed N-arylation of nitrogen heterocycles.
| Entry | Aryl Halide | Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-Iodo-3,5-dimethylbenzene | 2-Phenylpyrrole | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | Good |
| 2 | 1-Bromo-3,5-dimethylbenzene | 2-Phenylpyrrole | CuI / L-proline | K₃PO₄ | DMSO | 110 | Good to Excellent |
| 3 | 1-Iodo-3,5-dimethylbenzene | 2-Phenylpyrrole | CuI (ligand-free) | NaOH | Ethylene Glycol | 120 | Moderate to Good |
This table presents illustrative conditions based on general copper-catalyzed N-arylation protocols. Actual yields may vary depending on specific reaction parameters.
Transition Metal-Free N-Arylation Strategies
In recent years, there has been a growing interest in the development of transition-metal-free C-N bond-forming reactions to enhance the sustainability of synthetic processes. organic-chemistry.org For the synthesis of this compound, a potential transition-metal-free approach could involve the reaction of 2-phenylpyrrole with an activated 3,5-dimethylphenyl electrophile or a radical-mediated process.
One such strategy involves the use of diaryliodonium salts as arylating agents. Another approach could be the reaction of 2-phenylpyrrole with 3,5-dimethylphenylboronic acid under oxidative conditions. While these methods are still less common than their transition-metal-catalyzed counterparts for this specific transformation, they represent an emerging area of research. nih.govresearchgate.net
Regioselective Functionalization of the Pyrrole Ring
Once the this compound core is synthesized, further functionalization of the pyrrole ring can be undertaken to introduce additional molecular complexity. Achieving high regioselectivity in these reactions is paramount.
Directed Ortho Metalation (DoM) in Pyrrole Systems
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. acs.orgmdpi.com In the case of N-substituted pyrroles, the N-aryl group itself can act as a DMG, directing lithiation to the C5 position of the pyrrole ring or to the ortho positions of the N-aryl ring.
For this compound, the N-(3,5-dimethylphenyl) group can direct lithiation. However, the inherent acidity of the C5 proton of the pyrrole ring often leads to preferential metalation at this position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. uwindsor.ca
The table below illustrates the potential outcomes of Directed Ortho Metalation on a generic 1-aryl-2-phenylpyrrole system.
| Entry | Substrate | Base | Electrophile (E+) | Major Product |
|---|---|---|---|---|
| 1 | 1-Aryl-2-phenylpyrrole | n-BuLi | D₂O | 5-Deuterio-1-aryl-2-phenylpyrrole |
| 2 | 1-Aryl-2-phenylpyrrole | s-BuLi/TMEDA | (CH₃)₃SiCl | 5-Trimethylsilyl-1-aryl-2-phenylpyrrole |
| 3 | 1-Aryl-2-phenylpyrrole | n-BuLi | DMF | 1-Aryl-2-phenylpyrrole-5-carbaldehyde |
This table illustrates the general principle of DoM on 1-aryl-2-phenylpyrroles. The regioselectivity and yield can be influenced by the nature of the N-aryl group and the reaction conditions.
Electrophilic Aromatic Substitution Control
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. amazonaws.com The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. In 1-aryl-2-phenylpyrrole systems, the regioselectivity of the substitution is influenced by both the N-aryl and C2-phenyl substituents.
Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C5 position, followed by the C4 position. The electron-donating nature of the pyrrole nitrogen strongly activates the ring towards electrophilic attack. The presence of the phenyl group at C2 can further influence the electron distribution and steric accessibility of the different positions on the pyrrole ring. researchgate.netresearchgate.net
Common electrophilic aromatic substitution reactions that can be applied to this compound include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The choice of reagents and reaction conditions is crucial to control the regioselectivity and avoid polysubstitution.
The following table summarizes the expected major products from electrophilic aromatic substitution on a 1-aryl-2-phenylpyrrole scaffold.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Halogenation | NBS, NCS, or NIS | 5-Halo-1-aryl-2-phenylpyrrole |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro-1-aryl-2-phenylpyrrole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-1-aryl-2-phenylpyrrole |
This table indicates the generally observed regioselectivity for electrophilic aromatic substitution on 1-aryl-2-phenylpyrroles. The actual product distribution can be influenced by the specific electrophile and reaction conditions.
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of N-aryl-2-arylpyrroles hinges on the meticulous optimization of various reaction parameters. Key factors that are typically manipulated to enhance reaction yields and minimize side-product formation include temperature, reaction duration, and the stoichiometry of reactants. For instance, in reactions analogous to the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, controlling the temperature is crucial to balance the rate of reaction with the stability of the reactants and products. researchgate.net Similarly, adjusting the concentration of reagents and the choice of base or acid catalyst can significantly influence the reaction outcome. In the synthesis of bridged-ring amines from N-arylpyrroles, optimization of the base and reaction temperature was shown to be critical for achieving high yields. nih.gov
The choice of solvent plays a pivotal role in the synthesis of N-aryl pyrroles, profoundly influencing reaction kinetics and, consequently, the yield and purity of the final product. bohrium.com The solvent's polarity, protic or aprotic nature, and its ability to dissolve reactants and stabilize transition states are all critical considerations.
Different reaction types may favor different solvent characteristics. For example, studies on certain cycloaddition reactions have indicated that low-polarity solvents can be optimal. researchgate.net Conversely, for the Paal-Knorr synthesis of related N-aryl pyrroles, polar protic solvents have been found to be favorable. researchgate.net The selection of an appropriate solvent can accelerate reaction rates, thereby reducing the required reaction time and temperature, which can be beneficial for preventing the degradation of sensitive functional groups. In some liquid-phase catalytic reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to enhance catalytic efficiency and significantly increase reaction rates by interacting with cationic species and lowering activation energy barriers. bohrium.com
Table 1: Effect of Different Solvents on N-Aryl Pyrrole Synthesis Yield (Illustrative)
| Solvent | Polarity | Type | Typical Yield (%) | Reference Reaction Type |
|---|---|---|---|---|
| Water | High | Protic | 85-95% | [H-NMP][HSO4] catalyzed Paal-Knorr researchgate.net |
| Ethanol | High | Protic | 70-85% | Conventional Paal-Knorr mdpi.com |
| Acetonitrile | Medium | Aprotic | 80-90% | CeCl3·7H2O catalyzed Clauson-Kaas researchgate.net |
| Toluene | Low | Aprotic | 60-75% | Metal-catalyzed cross-coupling |
| Dichloromethane | Medium | Aprotic | 55-70% | Cycloaddition reactions nih.gov |
Note: Yields are generalized from literature on various N-aryl pyrrole syntheses and serve for comparative purposes.
Catalysis is a cornerstone of modern organic synthesis, and the development of N-aryl-2-arylpyrroles is no exception. A wide array of catalysts has been screened to improve the efficiency and selectivity of pyrrole formation. These range from simple Lewis acids to complex transition metal systems. For example, Lewis acids such as CeCl3·7H2O, Bi(NO3)3·5H2O, and various zinc catalysts have been effectively used in modified Clauson-Kaas and Paal-Knorr reactions. researchgate.netrsc.orgresearcher.life
Transition metal catalysis, particularly with copper and palladium, is instrumental for N-arylation reactions. nih.gov A study reported a method for synthesizing N-aryl diketopyrrolopyrroles using a CuI catalyst with diaryliodonium salts. nih.gov In such systems, the design of the ligand coordinated to the metal center is of paramount importance. While not always detailed for every reaction, ligands modulate the metal's electronic properties and steric environment, thereby controlling its reactivity and selectivity. For instance, in palladium-catalyzed Mizoroki–Heck reactions, Schiff base ligands have been synthesized and coordinated to palladium to create active catalysts for C-C bond formation. researchgate.net The screening of different catalysts is often a crucial first step in optimizing a synthetic route to a target molecule like this compound.
Table 2: Comparison of Catalytic Systems in N-Aryl Pyrrole Synthesis (Illustrative)
| Catalyst System | Reaction Type | Typical Conditions | Advantages |
|---|---|---|---|
| [H-NMP][HSO4] (Ionic Liquid) | Paal-Knorr | Water, Room Temp | Recyclable, Green Solvent researchgate.net |
| Zinc salts | Modified Clauson-Kaas | Acetonitrile, Reflux | Eco-friendly, Efficient researchgate.netresearcher.life |
| Bismuth Nitrate (B79036) Pentahydrate | Paal-Knorr | Solvent-free, Microwave | Eco-friendly, Fast rsc.org |
| Copper(I) Iodide (CuI) | N-Arylation | Organic Solvent, Heat | Broad scope for N-arylation nih.gov |
| Tungsten-based catalysts | Cycloaddition | High Temp (180 °C) | Access to poly-substituted pyrroles researchgate.net |
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including N-aryl pyrroles, to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, improving energy efficiency, and using less toxic and recyclable catalysts.
Key green strategies in pyrrole synthesis include:
Use of Aqueous Media: Performing reactions in water instead of volatile organic compounds (VOCs) is a primary goal of green chemistry. An efficient synthesis of N-aryl pyrroles has been described using the ionic liquid [H-NMP][HSO4] as a catalyst in water at room temperature. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, often aided by microwave irradiation, can dramatically reduce waste and energy consumption. The use of bismuth nitrate as an eco-friendly catalyst under solvent-free microwave conditions represents such an approach. rsc.org
Eco-Friendly Catalysts: The replacement of toxic heavy metal catalysts with more benign alternatives is another key aspect. Catalysts based on zinc, bismuth, or iron are considered more environmentally friendly. researchgate.netresearchgate.netresearcher.life
Recyclable Catalysts: The use of catalysts that can be easily recovered and reused for multiple reaction cycles improves the sustainability and cost-effectiveness of the process. Ionic liquids and catalysts supported on magnetic nanoparticles have been shown to be recyclable. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for N-Aryl Pyrroles
| Parameter | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene, Acetonitrile) | Water, Ethanol, or Solvent-Free researchgate.netrsc.org |
| Catalyst | Strong acids (e.g., HCl, H2SO4), Heavy Metals | Recyclable Ionic Liquids, Benign Lewis Acids (Zn, Bi) researchgate.netresearchgate.netrsc.org |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Room Temperature researchgate.netrsc.org |
| Work-up | Organic extraction, Chromatography | Simple filtration, Catalyst recycling researchgate.netresearchgate.net |
| Waste | Significant solvent and catalyst waste | Minimized waste, Recyclable components |
Advanced Spectroscopic and Mechanistic Elucidation Methodologies
High-Resolution Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities (e.g., 2D NMR techniques)
No published 1D or 2D NMR data specifying the proton (¹H) or carbon-¹³C (¹³C) chemical shifts, coupling constants, or through-space/through-bond correlations for 1-(3,5-Dimethylphenyl)-2-phenylpyrrole are available.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Specific IR and Raman active vibrational frequencies corresponding to the stretching and bending modes of the functional groups and aromatic rings of this compound have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is no available HRMS data to confirm the exact mass and elemental composition of this compound.
Electronic Structure Probing through Advanced Spectroscopic Methods
UV-Vis Spectroscopy for Electronic Transitions
Information regarding the ultraviolet-visible absorption maxima (λmax), molar absorptivity (ε), and the corresponding electronic transitions (e.g., π → π*) for this compound is not documented.
Fluorescence Spectroscopy for Excited State Dynamics
There are no available reports on the fluorescence emission spectra, quantum yields, or excited-state lifetime measurements for this compound.
X-ray Crystallography for Solid-State Molecular Geometry
While a specific single-crystal X-ray diffraction study for this compound was not identified in a comprehensive search of available literature, analysis of closely related structures provides significant insight into its expected solid-state molecular geometry. The crystal structure of 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole, for instance, offers a reliable analogue for understanding the key structural parameters. researchgate.net
In such N-arylpyrrole systems, the central pyrrole (B145914) ring is typically planar. The defining geometric characteristic is the dihedral angle between the plane of the pyrrole ring and the plane of the N-substituted aromatic ring (the 3,5-dimethylphenyl group in this case). This angle is influenced by steric hindrance from the substituents on both rings. For this compound, steric interactions between the ortho-hydrogens of the phenyl ring at position 2 and the ortho-hydrogens of the 3,5-dimethylphenyl group at position 1 would likely force the aromatic rings to be significantly twisted out of the plane of the pyrrole core. This non-planar conformation minimizes steric strain.
The bond lengths within the pyrrole ring are expected to show partial double-bond character, consistent with a delocalized π-electron system. nih.gov The C-N bonds connecting the pyrrole nitrogen to the aromatic rings will be shorter than a typical C-N single bond, indicating some degree of π-conjugation between the rings.
A hypothetical data table based on crystallographic data from analogous compounds is presented below.
Interactive Table: Representative Crystallographic Data for an N-Aryl-2,5-dimethylpyrrole Analogue. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 12.4741 |
| b (Å) | 11.1481 |
| c (Å) | 16.3617 |
| Dihedral Angle (Pyrrole-Aryl) | ~45-60° (Predicted for title compound) |
| C-N (Pyrrole-Aryl) Bond (Å) | ~1.43 (Predicted) |
| C=C (Pyrrole) Bond (Å) | ~1.36 - 1.39 |
| C-C (Pyrrole) Bond (Å) | ~1.40 - 1.44 |
Note: Data for unit cell parameters (a, b, c) and space group are from the analogue 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole. researchgate.net Dihedral angle and bond lengths are predicted values for the title compound based on related structures.
Reaction Mechanistic Studies
The synthesis of N-substituted pyrroles such as this compound is most commonly achieved through the Paal-Knorr reaction. uctm.eduresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edurgmcet.edu.in Mechanistic studies of this transformation are crucial for optimizing reaction conditions and understanding reactivity.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step (RDS) of the reaction. libretexts.org While no specific KIE studies have been published for the synthesis of this compound, the principles can be applied to investigate the Paal-Knorr mechanism.
The generally accepted mechanism involves the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the pyrrole ring. rgmcet.edu.inresearchgate.net A KIE study could provide experimental evidence for this proposed pathway. For example, comparing the reaction rate of 3,5-dimethylaniline (B87155) with that of its deuterated counterpart (3,5-dimethylaniline-d7) could probe the involvement of C-H bond cleavage in the RDS. If a C-H bond on the aromatic ring were broken during the rate-limiting step, a primary KIE (kH/kD > 1) would be expected. However, in the accepted Paal-Knorr mechanism, no such C-H bonds are broken. Therefore, a negligible KIE (kH/kD ≈ 1) would be anticipated for this specific substitution, supporting the current mechanistic model.
Another potential experiment would involve deuteration at the N-H position of the amine. If proton transfer from the nitrogen is part of the RDS, a significant primary KIE would be observed.
Interactive Table: Hypothetical KIE Experiments for the Paal-Knorr Synthesis of this compound
| Experiment | Isotopically Labeled Reactant | Expected kH/kD | Mechanistic Implication |
| Aromatic C-H Bond Cleavage | 3,5-Dimethylaniline-d7 | ≈ 1 | Supports that C-H bond cleavage on the aryl ring is not involved in the rate-determining step. |
| Proton Transfer from Nitrogen | 3,5-Dimethyl(d2)aniline | > 1 | Would suggest that N-H bond breaking (proton transfer) is a key component of the rate-determining step. |
| Carbonyl α-Proton Abstraction (for enamine pathway) | 1-Phenyl-1,4-pentanedione-d6 | > 1 | A significant KIE would support the alternative enamine pathway if C-H bond cleavage α to a carbonyl is rate-limiting. |
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. fu-berlin.de These methods provide kinetic data and can help identify transient intermediates. researchgate.netspectroscopyonline.com
For the Paal-Knorr synthesis of this compound, in-situ FTIR spectroscopy is particularly effective. researchgate.netnih.gov The reaction can be monitored by tracking the disappearance of the characteristic carbonyl (C=O) stretching frequency of the 1,4-dicarbonyl starting material (typically around 1715 cm⁻¹) and the simultaneous appearance of new bands associated with the formation of the pyrrole ring. nih.gov This technique has been successfully used to identify and quantify the hemiacetal amine intermediate in Paal-Knorr reactions, providing direct evidence for its role in the reaction mechanism. researchgate.net
By continuously collecting spectra, a concentration profile for reactants, intermediates, and products over time can be generated. This data allows for the determination of reaction kinetics and the influence of various parameters like temperature and catalyst concentration on the reaction rate. nih.gov
Interactive Table: Spectroscopic Markers for In-Situ Monitoring of the Paal-Knorr Reaction
| Technique | Species Monitored | Spectroscopic Signature | Information Gained |
| FTIR | 1,4-Dicarbonyl (Reactant) | Decrease in C=O stretching band (~1715 cm⁻¹) | Reactant consumption rate |
| FTIR | Hemiaminal (Intermediate) | Appearance/disappearance of O-H and C-N bands | Intermediate formation and consumption kinetics |
| FTIR | Pyrrole (Product) | Appearance of C=C and C-N stretching bands of the ring | Product formation rate |
| ¹H NMR | 1,4-Dicarbonyl (Reactant) | Disappearance of signals for α-hydrogens to carbonyls | Kinetic profile of reactant |
| ¹H NMR | Pyrrole (Product) | Appearance of characteristic signals for pyrrole C-H protons | Kinetic profile of product, confirmation of structure |
Computational chemistry, particularly using Density Functional Theory (DFT), has become a cornerstone for elucidating complex reaction mechanisms. researchgate.netresearchgate.net Numerous computational studies have investigated the Paal-Knorr pyrrole synthesis, providing detailed energetic landscapes of the possible reaction pathways. rgmcet.edu.inresearchgate.netrsc.org
These studies have primarily focused on two competing mechanistic proposals:
Hemiaminal Pathway: The amine attacks one carbonyl group to form a hemiaminal intermediate, which then undergoes intramolecular cyclization by attacking the second carbonyl group, followed by dehydration. researchgate.net
Enamine Pathway: The amine first condenses with one carbonyl to form an enamine intermediate, which then cyclizes.
Computational results consistently indicate that the hemiaminal cyclization is the preferred, lower-energy pathway for the Paal-Knorr reaction in both gas phase and solution. researchgate.net The cyclization of the hemiaminal is often identified as the rate-limiting step. rgmcet.edu.inresearchgate.net Furthermore, these studies have highlighted the crucial role of mediating molecules, such as water or acid catalysts. Explicit water molecules in the calculations have been shown to significantly lower the energy barriers for the proton transfer steps involved in both cyclization and the final dehydration, acting as a proton shuttle. rsc.orgrsc.org
Interactive Table: Representative Calculated Energy Barriers for Paal-Knorr Reaction Steps (DFT Studies)
| Reaction Step | Pathway | Catalyst | Typical Calculated Activation Energy (kcal/mol) | Reference |
| Hemiaminal Formation | Hemiaminal | None/Water | Low / Spontaneous | researchgate.net |
| Hemiaminal Cyclization | Hemiaminal | None | High (e.g., >25) | rsc.org |
| Hemiaminal Cyclization | Hemiaminal | H₃O⁺ / Water | Lower (e.g., 5-12) | rsc.org |
| Dehydration | Both | H₃O⁺ / Water | Moderate | rsc.org |
| Enamine Cyclization | Enamine | None | Higher than Hemiaminal Pathway | researchgate.net |
Note: The values are representative and can vary based on the specific substrates and computational methods used.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the electronic behavior and properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.govmdpi.com For 1-(3,5-Dimethylphenyl)-2-phenylpyrrole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and determine its most stable (ground state) conformation. nih.gov
These calculations yield important structural parameters. While specific data for this compound is not available, a hypothetical DFT study would generate data similar to that shown in the table below, detailing the predicted bond lengths and angles of the molecule's lowest energy state.
| Parameter | Predicted Value (Hypothetical) |
| C-C (pyrrole ring) Bond Length | ~1.39 - 1.45 Å |
| C-N (pyrrole ring) Bond Length | ~1.37 - 1.38 Å |
| C-C (phenyl ring) Bond Length | ~1.39 - 1.40 Å |
| N-C (inter-ring) Bond Length | ~1.44 Å |
| C-C (inter-ring) Bond Length | ~1.48 Å |
| Dihedral Angle (Pyrrole-Phenyl) | Varies with conformation |
| Note: This table is for illustrative purposes and does not represent published data. |
Ab Initio Methods for High-Level Electronic Structure
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using experimental data. stuba.sk Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory and can be used to refine the results obtained from DFT. stuba.sk For this compound, high-level ab initio calculations would offer a more precise determination of its electronic energies and properties, serving as a benchmark for DFT results. nih.gov These methods are computationally more intensive and are often used for smaller molecules or to validate the accuracy of less demanding methods. stuba.sk
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. nih.gov The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties. nih.govresearchgate.net
HOMO-LUMO Gap Determination and Significance
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.govajchem-a.com The energy difference between them is the HOMO-LUMO gap, a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap suggests the molecule is more reactive. nih.gov The HOMO-LUMO gap can be calculated using DFT and corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.com For this compound, this value would indicate its tendency to donate or accept electrons in chemical reactions.
| Molecular Orbital | Energy Level (Hypothetical) | Significance |
| HOMO | -5.5 eV | Represents the ability to donate an electron. |
| LUMO | -1.0 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 4.5 eV | Indicates high kinetic stability. ajchem-a.com |
| Note: This table is for illustrative purposes and does not represent published data. |
Orbital Overlap and Reactivity Prediction
The spatial distribution of the HOMO and LUMO provides insights into potential sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO would show regions where the molecule is most likely to accept electrons. The degree of overlap between the orbitals of interacting molecules determines the feasibility and outcome of a chemical reaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of conformations. rsc.org Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov
Conformational Landscape Exploration
The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For this compound, the key degrees of freedom are the rotations around the single bonds connecting the pyrrole core to the phenyl and 3,5-dimethylphenyl substituents.
Computational exploration of this landscape is typically performed using methods like Density Functional Theory (DFT). By systematically rotating the dihedral angles (the angles between the planes of the aromatic rings), a potential energy surface can be generated. This surface reveals the lowest energy conformations (global minima) and other stable conformers (local minima). The analysis for a molecule like this would focus on the steric and electronic effects governing the preferred orientation of the aryl rings relative to the central pyrrole ring. Steric hindrance between hydrogen atoms on the rings often prevents the molecule from being perfectly planar, leading to twisted conformations as the most stable states.
Table 1: Representative Data from a Conformational Analysis This table illustrates the typical output of a DFT-based conformational search, showing the key dihedral angles and their corresponding relative energies.
| Conformer | Dihedral Angle (Pyrrole-Phenyl) | Dihedral Angle (Pyrrole-Dimethylphenyl) | Relative Energy (kcal/mol) |
| Global Minimum | 45.2° | 55.8° | 0.00 |
| Local Minimum 1 | -45.0° | 56.1° | 0.02 |
| Local Minimum 2 | 44.9° | -55.5° | 0.02 |
| Transition State | 0.0° (Planar Phenyl) | 55.9° | 2.50 |
| Transition State | 45.5° | 0.0° (Planar Dimethylphenyl) | 3.10 |
Intermolecular Interactions and Packing Effects
Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal structure and melting point. Computational methods are used to analyze non-covalent interactions that govern molecular packing.
For aromatic compounds, key interactions include π-π stacking (interactions between the electron clouds of the aromatic rings) and C-H···π interactions (where a hydrogen atom on one molecule interacts with the π-system of another). Quantum chemical calculations can quantify the strength of these interactions in different orientations (e.g., parallel-displaced or T-shaped dimers). This analysis helps in predicting the most likely crystal packing arrangement and provides insight into the forces holding the crystal lattice together. The bulky dimethylphenyl group likely plays a significant role in dictating the packing motif, potentially frustrating simple, co-planar π-stacking arrangements.
Prediction of Spectroscopic Signatures (Methodological Prediction)
Computational chemistry allows for the a priori prediction of various spectroscopic signatures. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Computational NMR and IR Spectral Prediction
Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are standard tools in chemical analysis.
NMR Spectra: Using methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. These values can be converted into chemical shifts (¹H and ¹³C) that can be directly compared to experimental spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.
IR Spectra: The vibrational frequencies of a molecule correspond to the absorption peaks in an IR spectrum. By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) at the optimized geometry, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, yielding a predicted IR spectrum that can aid in the assignment of experimental vibrational modes.
Simulated UV-Vis and Fluorescence Spectra
The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
UV-Vis Spectra: The results of a TD-DFT calculation include the vertical excitation energies (corresponding to the wavelength of maximum absorption, λ_max_) and the oscillator strengths (corresponding to the intensity of the absorption). The primary electronic transitions for this molecule would likely involve the π-systems of the pyrrole and aryl rings, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Fluorescence Spectra: To simulate fluorescence, the geometry of the molecule is first optimized in its lowest excited state. A TD-DFT calculation is then performed from this excited-state geometry to determine the energy of emission back to the ground state. This provides a prediction of the fluorescence spectrum.
Table 2: Representative Data from a TD-DFT Spectral Simulation This table shows typical data generated from a TD-DFT calculation to predict the main electronic absorption peak.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.85 | 322 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.21 | 294 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.55 | 272 | 0.28 | HOMO → LUMO+1 (91%) |
Computational Approaches to Reaction Pathway Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules.
Transition State Localization and Energy Barrier Calculations
To model the formation of this compound, for example, via a Paal-Knorr synthesis, computational methods can be used to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them.
A transition state is a specific molecular configuration that represents the highest energy point along the reaction coordinate. It is a saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction path. Various algorithms exist to locate these unstable structures. Once the geometries of the reactants, transition state, and products are found, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. This value is a key determinant of the reaction rate and provides fundamental insight into the reaction mechanism.
Solvation Models and Environmental Effects
The surrounding solvent environment can significantly influence the electronic structure, and consequently the photophysical properties, of molecules like this compound. Theoretical and computational chemistry provides powerful tools to investigate these interactions through various solvation models. These models aim to capture the effects of the solvent's polarity, polarizability, and specific interactions (such as hydrogen bonding) on the solute molecule.
The choice of a solvation model is a critical aspect of accurately predicting the behavior of a molecule in solution. These models can be broadly categorized into explicit, implicit, and hybrid models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method can provide a highly detailed picture of the solute-solvent interactions, including specific hydrogen bonds and the local solvent structure. However, the computational cost of these calculations is very high, limiting their application to relatively small systems or short simulation times.
Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum, and the interactions between the solute's charge distribution and the dielectric medium are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. While computationally less expensive than explicit models, they may not accurately capture specific short-range interactions.
Hybrid Solvation Models (e.g., ASEP/MD): These models offer a compromise between the accuracy of explicit models and the efficiency of implicit models. In the Averaged Solvent Electrostatic Potential from Molecular Dynamics (ASEP/MD) method, the solute is treated quantum mechanically, while the solvent is modeled using classical molecular dynamics. This approach allows for the consideration of the dynamic nature of the solvent and its specific interactions with the solute in a computationally tractable manner.
Computational studies on analogous molecules, such as 1-phenylpyrrole, have demonstrated the profound impact of the solvent environment on their electronic properties. nih.gov In the gas phase, the lowest energy excited state is typically a locally excited (LE) state. However, in polar solvents, a different excited state, known as an intramolecular charge transfer (ICT) state, can be significantly stabilized. nih.gov This stabilization arises from the interaction of the solvent's dielectric medium with the larger dipole moment of the ICT state compared to the LE state.
The presence of a solvent can therefore lead to changes in the absorption and emission spectra of the molecule. For instance, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission, a phenomenon known as solvatochromism. Theoretical calculations, such as those performed at the CASPT2//CASSCF level of theory, can predict these spectral shifts and provide insights into the nature of the excited states involved. nih.gov
The following table illustrates the hypothetical effect of solvent polarity on the calculated emission wavelength of a phenylpyrrole derivative, based on the principles of solvent stabilization of an ICT state.
| Solvent | Dielectric Constant (ε) | Calculated Emission Wavelength (nm) (Hypothetical) |
| n-Hexane | 1.88 | 350 |
| Dichloromethane | 8.93 | 385 |
| Acetonitrile | 37.5 | 420 |
| Water | 80.1 | 450 |
This table demonstrates that as the dielectric constant of the solvent increases, the emission wavelength is predicted to shift to longer wavelengths, indicating a greater stabilization of the excited state in more polar environments. These computational investigations are crucial for understanding and predicting the behavior of this compound in various chemical environments, which is essential for its potential applications in areas such as organic electronics and sensors.
Reactivity, Derivatization, and Supramolecular Chemistry
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic substitution. The presence of aryl substituents at the N1 and C2 positions influences the regioselectivity of these reactions.
Halogenation and Nitration
Electrophilic substitution on 1,2-diarylpyrroles proceeds in a regioselective manner. nih.gov While specific studies on the halogenation and nitration of 1-(3,5-dimethylphenyl)-2-phenylpyrrole are not extensively detailed in the available literature, the general reactivity patterns of similar diarylpyrroles suggest that these reactions would introduce substituents onto the pyrrole ring. The precise position of substitution would be influenced by the directing effects of the existing aryl groups and the reaction conditions employed.
Friedel-Crafts Acylation/Alkylation
Friedel-Crafts reactions provide a powerful method for introducing acyl and alkyl groups onto aromatic rings. wikipedia.org The acylation of pyrroles, in particular, is a well-established transformation. For instance, the reaction of pyrrole or N-methylpyrrole with N-acylbenzotriazoles in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) yields 2-acylpyrroles in good to excellent yields. nih.gov Similarly, direct Friedel-Crafts acylation on pyrrole derivatives can be achieved, although yields may be low if the pyrrole ring is not appropriately substituted. nih.gov The traditional Friedel-Crafts aroylation of pyrrole typically occurs at the 2-position. nsf.gov
In the context of this compound, Friedel-Crafts acylation would likely occur at one of the vacant positions on the pyrrole ring, with the regioselectivity being influenced by the steric and electronic effects of the N- and C-aryl substituents. Alkylation of the pyrrole ring can also be achieved through various methods, including metal triflate catalyzed additions. clockss.org
Functionalization of Phenyl and Dimethylphenyl Moieties
The phenyl and dimethylphenyl rings of this compound offer additional sites for chemical modification, primarily through metal-catalyzed cross-coupling reactions and direct C-H functionalization.
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck)
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds.
Suzuki Reaction : The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for creating biaryl linkages. nih.govmdpi.comwikipedia.org This reaction is highly tolerant of various functional groups. youtube.comyoutube.com For a molecule like this compound, if one of the aryl rings were to be functionalized with a halide (e.g., bromine or iodine), it could readily participate in a Suzuki coupling with a boronic acid to introduce a new aryl or other organic substituent.
Stille Reaction : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide or pseudohalide, also catalyzed by palladium. organicreactions.orgwikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. organicreactions.orgwikipedia.org Similar to the Suzuki reaction, a halogenated derivative of this compound could be coupled with a variety of organostannanes to introduce new functional groups.
Heck Reaction : The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netnih.govwikipedia.orgorganic-chemistry.org This reaction offers a way to introduce vinyl groups onto the phenyl or dimethylphenyl rings of the title compound, provided they are appropriately halogenated.
| Reaction | Coupling Partners | Catalyst | Key Features |
|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) + Organohalide | Palladium complex | Tolerant of many functional groups, mild reaction conditions. nih.govyoutube.com |
| Stille | Organostannane + Organohalide/Pseudohalide | Palladium complex | Air and moisture stable reagents, versatile for various organic groups. organicreactions.orgwikipedia.org |
| Heck | Unsaturated halide + Alkene | Palladium complex | Forms substituted alkenes, useful for introducing vinyl groups. wikipedia.orgorganic-chemistry.org |
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a more atom-economical approach to modifying aromatic systems, as it avoids the need for pre-functionalization (e.g., halogenation). nih.gov These methods involve the direct activation of a carbon-hydrogen bond, often with the aid of a transition metal catalyst. chemistryviews.org For this compound, C-H functionalization could potentially be directed to specific positions on either the phenyl or dimethylphenyl rings, allowing for the introduction of new substituents without the multi-step processes required for traditional cross-coupling reactions. The regioselectivity of such reactions would be a key challenge, dictated by the directing group ability of the pyrrole core and the inherent reactivity of the C-H bonds on the aryl rings.
Formation of Polymeric and Oligomeric Pyrrole Architectures
Pyrrole-containing molecules are valuable building blocks for the synthesis of π-conjugated polymers and oligomers due to their electronic properties. oup.com
The polymerization of pyrrole derivatives can lead to materials with interesting conductive and optical properties. While specific polymerization studies of this compound are not widely reported, the general principles of pyrrole polymerization suggest that it could be a viable monomer. The aryl substituents would influence the solubility and processing characteristics of the resulting polymer, as well as its electronic and photophysical properties.
Oligomerization, the formation of defined, shorter-chain polymers, is another important area. mdpi.comnih.gov Oligopyrroles can be synthesized with precise control over their length and substitution pattern. The this compound unit could be incorporated into such oligomeric structures, potentially leading to molecules with tailored electronic and self-assembly properties. The supramolecular chemistry of pyrrole-based molecules, involving non-covalent interactions to form larger, ordered structures, is a rich field of study. oup.comscite.aiacs.org The specific substituents on the pyrrole core play a crucial role in directing these self-assembly processes.
Based on a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound pertaining to the detailed topics requested. The areas of oxidative and step-growth polymerization, specific metal complexation studies, its application as a chiral ligand, and detailed analyses of its supramolecular interactions are not substantially documented in publicly accessible research.
General principles of pyrrole chemistry suggest that the steric hindrance caused by the bulky 3,5-dimethylphenyl group on the nitrogen and the phenyl group at the 2-position would significantly influence its reactivity in polymerization and coordination chemistry. However, without specific studies on this particular molecule, any detailed discussion would be speculative.
Therefore, this article cannot be generated as per the provided outline due to the absence of specific, verifiable research findings for this compound in the following areas:
Advanced Material Science and Chemo Sensing Applications Non Clinical
Organic Electronics and Optoelectronic Devices
The unique molecular architecture of 1-(3,5-Dimethylphenyl)-2-phenylpyrrole, featuring a pyrrole (B145914) core with phenyl and dimethylphenyl substituents, provides a foundation for its use in various organic electronic and optoelectronic devices. The π-conjugated system inherent in the pyrrole ring, combined with the electronic influence of the aromatic substituents, allows for the tuning of its semiconductor properties. These properties are crucial for the functioning of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs) Component Research
In the field of OLEDs, materials based on π-conjugated organic molecules are essential for creating efficient and stable devices. jmaterenvironsci.com Pyrrole-based compounds are investigated for their potential as components in the emissive layer or as charge-transporting materials. jmaterenvironsci.com The design of new organic materials for OLEDs often involves computational studies using methods like density functional theory (DFT) to predict their structural and electronic properties before synthesis. jmaterenvironsci.com The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the efficiency of charge injection and transport within the OLED structure. For a material to be effective, its HOMO and LUMO levels must align appropriately with those of adjacent layers, such as the anode, cathode, and charge-transport layers. jmaterenvironsci.com
Organic Photovoltaics (OPVs) Donor/Acceptor Material Exploration
In the realm of organic photovoltaics, the development of novel non-fullerene acceptors (NFAs) and donor materials is a key area of research to improve power conversion efficiency (PCE) and operational stability. 1-material.com Pyrrole-containing structures, particularly diketopyrrolopyrrole (DPP)-based molecules, are recognized as promising building blocks for small molecule OPV materials due to their strong light absorption, good photochemical stability, and excellent charge carrier mobility. mdpi.com The "push-pull" architecture, which combines electron-donating and electron-accepting units within a single molecule, can enhance intramolecular charge transfer (ICT), leading to higher molar absorptivity and a broader absorption spectrum. mdpi.com
The performance of OPV devices is highly dependent on the properties of the donor and acceptor materials in the active layer. For instance, studies on benzodithiophene (BDT)-based small molecules have demonstrated high PCEs in OPV devices. mdpi.com The efficiency of these devices can be optimized through various strategies, including thermal annealing and the use of solvent additives, which influence the morphology and molecular packing of the active layer. mdpi.com Research has shown that even subtle modifications to the molecular structure can significantly impact the photovoltaic performance of the resulting devices. nih.govmdpi.com
| Device Parameter | P13 | P14 | P15 |
| PCE (%) | 9.18 | 8.87 | 11.53 |
| JSC (mA·cm−2) | 20.31 | 21.41 | 22.04 |
| VOC (V) | 0.88 | 0.86 | 0.80 |
| FF (%) | 57.1 | 54.1 | 65.87 |
| This table presents the optimal photovoltaic performance of OSCs from different BDT-based homopolymer donors (P13, P14, P15) with BTP-eC9 as the acceptor, highlighting the impact of molecular structure on device efficiency. mdpi.com |
Organic Field-Effect Transistors (OFETs) Active Layer Investigation
The active layer is a critical component of Organic Field-Effect Transistors (OFETs), and its material properties dictate the device's performance. Materials with high charge carrier mobility and stability are sought after for this purpose. jmaterenvironsci.com Diketopyrrolopyrrole (DPP)-based semiconductors have shown considerable promise in OFET applications due to their planar structure, which facilitates strong π-π stacking and efficient charge transport. researchgate.net The molecular design of these materials, including the choice of substituents and the extension of the π-conjugated system, plays a crucial role in determining their charge transport characteristics. researchgate.net The development of DPP-based materials has led to significant advancements in the performance of both p-type and n-type OFETs. researchgate.netresearchgate.net
Fluorescent Probes and Chemical Sensors (Excluding Biological/Clinical)
The fluorescence properties of pyrrole derivatives make them suitable candidates for the development of chemical sensors. These sensors can detect specific analytes through changes in their fluorescence emission, such as quenching or enhancement, or shifts in the emission wavelength.
Detection of Metal Ions and Anions in Environmental Contexts
Pyrrole-based compounds have been extensively studied for their ability to act as sensors for various metal ions and anions in environmental samples. The pyrrole nitrogen can act as a binding site, and the extended π-system allows for sensitive signal transduction upon binding of an analyte. mdpi.com For instance, porphyrins, which are macrocycles composed of pyrrole subunits, can be functionalized to selectively detect metal ions like Hg²⁺, Pb²⁺, and Cu²⁺. mdpi.com The interaction between the sensor and the metal ion can lead to a detectable change in the fluorescence spectrum. mdpi.com
Similarly, pyrrole-containing systems have been designed for anion sensing. researchgate.net The detection of environmentally relevant anions such as nitrite (B80452) is of significant interest. mdpi.com Certain 4-(pyrrol-1-yl)pyridine derivatives have been shown to act as chemodosimeters for nitrite ions in aqueous solutions, providing a visual color change and a low limit of detection. mdpi.com The sensing mechanism often involves specific chemical reactions or intermolecular interactions between the sensor molecule and the target anion. mdpi.comrsc.org
| Sensor | Target Analyte | Detection Limit | Sensing Mechanism |
| 4-(pyrrol-1-yl)pyridine | Nitrite | 0.330 ppm | Supramolecular Chemodosimeter |
| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite | 1.06 ppm | Not specified |
| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite | 1.05 ppm | Not specified |
| This table compares the nitrite ion sensing capabilities of 4-(pyrrol-1-yl)pyridine and its derivatives, demonstrating the effect of molecular structure on detection limits. mdpi.com |
pH Sensing and Redox Indicators
Fluorescent materials based on 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) have been developed as effective optical pH sensors. nih.govnih.gov These sensors exhibit changes in their absorption and fluorescence spectra in response to variations in pH. nih.gov The sensitivity of these indicators can be attributed to mechanisms such as the deprotonation of lactam nitrogen atoms at high pH or photoinduced electron transfer (PET) when a phenolic group is present. nih.gov By modifying the indicator's structure and the polymer matrix in which it is immobilized, the operational pH range of the sensor can be tuned from pH 5 to 12, making them suitable for a wide array of applications. nih.govnih.gov
| Indicator | Immobilization Matrix | pKa | pH Range |
| Indicator 2 | D4 | 5.9 | ~5-7 |
| Indicator 2 | RL100 | 7.3 | ~6-8.5 |
| Indicator 3 | D4 | 8.2 | ~7-9.5 |
| Indicator 3 | RL100 | 9.3 | ~8-10.5 |
| This table shows the tunable pH sensing range of PET-based DPP indicators by altering the indicator structure and immobilization matrix. nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding "this compound" for the applications outlined in the requested article structure.
The topics of interest, including its exploration as a solvatochromic dye, its role in catalysis, and its use in polymer science, are active areas of research for various pyrrole derivatives. However, studies detailing the synthesis, characterization, and application of the specific compound this compound in these areas could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular chemical compound. Information is available for isomers, such as 2,5-dimethyl-1-phenylpyrrole, and other related pyrrole structures, but not for this compound itself within the specified contexts.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of molecular design, offering powerful tools for the prediction of chemical properties and the rational design of novel compounds. In the context of 1-(3,5-dimethylphenyl)-2-phenylpyrrole, AI and ML can be leveraged to accelerate the discovery of derivatives with tailored functionalities.
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to establish correlations between the structural features of this compound derivatives and their potential biological or material properties. nih.gov By generating large virtual libraries of related compounds and using ML algorithms to predict their characteristics, researchers can identify promising candidates for synthesis and experimental validation, thereby streamlining the discovery process. For instance, predictive models could be trained to identify substitutions on the phenyl or dimethylphenyl rings that would enhance specific properties, such as fluorescence or charge transport capabilities.
| Molecular Descriptor | Predicted Property 1 (e.g., Absorption Maxima) | Predicted Property 2 (e.g., Electron Affinity) | Predicted Bioactivity |
| Derivative 1 | Value | Value | Score |
| Derivative 2 | Value | Value | Score |
| Derivative 3 | Value | Value | Score |
This in silico screening significantly reduces the time and resources required for the development of new materials and therapeutic agents.
Exploration of Novel Synthetic Routes and Sustainable Chemistry
While established methods like the Paal-Knorr synthesis provide a reliable route to N-substituted pyrroles, future research will likely focus on the development of more sustainable and efficient synthetic strategies for this compound. nih.gov Green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes, are becoming increasingly important in chemical synthesis.
Development of Advanced Spectroscopic Probes for Environmental Monitoring
The unique photophysical properties of certain heterocyclic compounds make them attractive candidates for the development of spectroscopic probes for the detection of environmental pollutants. Future research could explore the potential of this compound and its derivatives as fluorescent or colorimetric sensors.
By introducing specific functional groups onto the pyrrole (B145914) or arienyl rings, it may be possible to design molecules that exhibit a measurable change in their spectroscopic properties upon binding to a target analyte, such as heavy metal ions or organic pollutants. The sensitivity and selectivity of these probes could be fine-tuned through systematic structural modifications, guided by computational modeling. The development of such sensors would have significant implications for environmental monitoring and public health.
Expansion into Advanced Functional Materials beyond Current Scope
The structural rigidity and potential for π-π stacking interactions make 1,2-diarylpyrroles interesting building blocks for the construction of advanced functional materials. ccspublishing.org.cn Research into this compound could extend into the realm of organic electronics, where such compounds could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The electronic properties of this compound can be modulated by introducing electron-donating or electron-withdrawing groups, allowing for the tuning of its energy levels to suit specific device architectures. Furthermore, the incorporation of this pyrrole derivative into polymeric structures could lead to the development of novel conductive or semi-conductive polymers with tailored properties. The exploration of its solid-state packing and thin-film morphology will be crucial for optimizing its performance in electronic devices.
Unexplored Reactivity Patterns and Derivatization Potential
A deeper understanding of the reactivity of this compound will open up new avenues for its derivatization and the synthesis of novel compounds with unique properties. The pyrrole ring is known to undergo a variety of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions.
Future studies will likely focus on systematically exploring the regioselectivity of these reactions on the this compound scaffold. For example, investigating the conditions for selective halogenation or nitration of the pyrrole ring would provide valuable intermediates for further functionalization. The development of novel derivatization strategies will expand the chemical space accessible from this starting material, leading to the discovery of new molecules with potentially valuable biological or material properties.
Q & A
Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-2-phenylpyrrole, and how are intermediates characterized?
The synthesis of pyrrole derivatives typically involves cyclization reactions or multicomponent coupling. For example, analogous compounds like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are synthesized via base-assisted cyclization of aryl aldehydes and β-diketones, followed by purification via column chromatography or recrystallization . Key intermediates are characterized using / NMR to confirm regioselectivity, FTIR for functional group analysis, and HRMS to verify molecular weight and purity. Reaction yields (e.g., 18–63%) and melting points (e.g., 138–247°C) are critical for reproducibility .
Q. How are spectroscopic techniques employed to validate the structure of this compound derivatives?
Structural validation relies on:
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while NMR confirms carbonyl (δ 170–180 ppm) and aromatic carbons.
- FTIR : Peaks at 1650–1750 cm indicate carbonyl stretching, and 3100–3300 cm confirm N–H bonds in pyrrole derivatives .
- HRMS : Matches experimental and theoretical m/z values (e.g., 420.0893 vs. 420.0691 for a related compound) to ensure purity .
Q. What are the typical challenges in purifying pyrrole derivatives, and how are they addressed?
Low solubility and byproduct formation are common issues. Recrystallization from methanol or ethanol is preferred for thermally stable compounds . For polar byproducts, silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) effectively isolates target compounds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations predict transition states and regioselectivity in cyclization reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on intermediates, guiding solvent and catalyst selection. Molecular docking studies (e.g., using AutoDock Vina) can correlate substituent effects with bioactivity .
Q. What mechanistic insights explain contradictory yield outcomes in pyrrole synthesis?
Discrepancies arise from:
- Steric hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl) slow cyclization, requiring extended reflux (10+ hours) .
- Electronic effects : Electron-withdrawing groups (e.g., –Cl) deactivate intermediates, reducing yields compared to electron-donating groups (–OCH) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may promote side reactions .
Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrrole derivatives?
- Substituent positioning : 3,5-Dimethyl groups enhance lipophilicity, improving membrane permeability in drug candidates .
- Heterocyclic fusion : Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 2a ) show herbicidal activity via acetolactate synthase inhibition, validated through enzyme assays and molecular dynamics simulations .
Methodological Considerations
Q. What strategies resolve spectral data discrepancies in aryl-substituted pyrroles?
- Dynamic NMR : Detects hindered rotation in ortho-substituted aryl groups, explaining split peaks in NMR .
- Isotopic labeling : -enriched samples clarify nitrogen environments in complex heterocycles .
Q. How are crystallographic techniques applied to confirm pyrrole derivative structures?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles, confirming planarity in aromatic systems. Disorder in crystal lattices (e.g., due to methyl group rotation) is modeled with partial occupancy refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
